3-(3,4-Dimethylphenyl)pyrazin-2(1H)-one
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Overview
Description
3-(3,4-Dimethylphenyl)pyrazin-2(1H)-one is an organic compound with a molecular formula of C12H12N2O. This compound belongs to the class of pyrazinones, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)pyrazin-2(1H)-one typically involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazinone ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylphenyl)pyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazinone derivatives.
Reduction: Reduction reactions can convert the pyrazinone ring to pyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazinones and pyrazine derivatives, which can have different biological and chemical properties .
Scientific Research Applications
3-(3,4-Dimethylphenyl)pyrazin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylphenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethylphenyl)pyrazine
- 3-(3,4-Dimethylphenyl)pyrazole
- 3-(3,4-Dimethylphenyl)pyridine
Uniqueness
3-(3,4-Dimethylphenyl)pyrazin-2(1H)-one is unique due to its specific pyrazinone ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C12H12N2O/c1-8-3-4-10(7-9(8)2)11-12(15)14-6-5-13-11/h3-7H,1-2H3,(H,14,15) |
InChI Key |
BDFWEGAIVFCHKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC=CNC2=O)C |
Origin of Product |
United States |
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